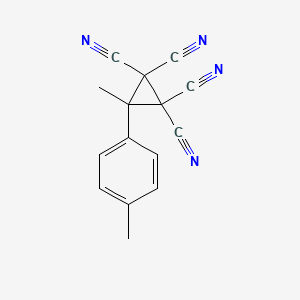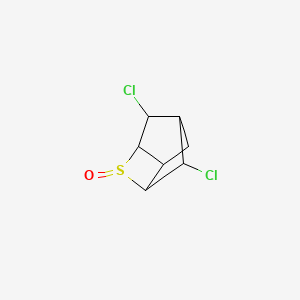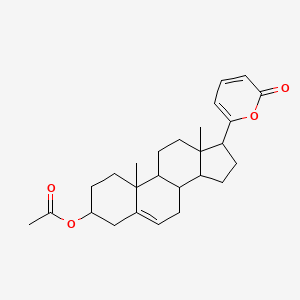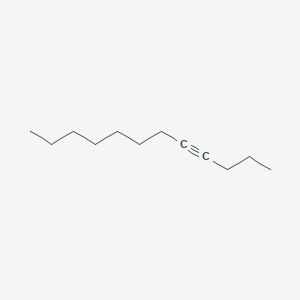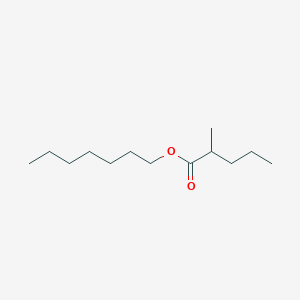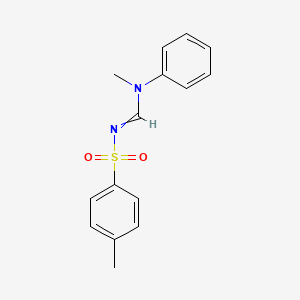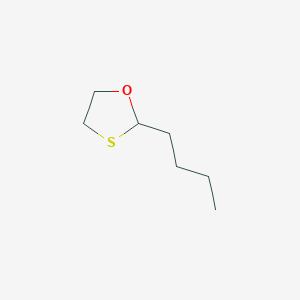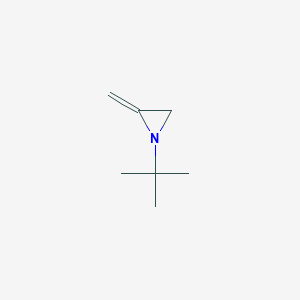
1-Tert-butyl-2-methyleneaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-2-methyleneaziridine is a member of the methyleneaziridines family, characterized by an exocyclic carbon-carbon double bond on a three-membered aziridine ring. This compound is notable for its high strain energy, which makes it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 1-tert-butyl-2-methyleneaziridine typically involves the deprotonation of N-benzamide intermediates followed by an intramolecular addition of a nitrogen anion to an alkynyl group . Another method includes the deprotonation of this compound with s-butyllithium in the presence of tetramethylethylenediamine (TMEDA), which then reacts with various electrophiles to yield the desired compound .
Chemical Reactions Analysis
1-Tert-butyl-2-methyleneaziridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are less documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the exocyclic double bond.
Common reagents used in these reactions include s-butyllithium, TMEDA, and various electrophiles like methyl iodide and trimethylsilyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Tert-butyl-2-methyleneaziridine has found applications in various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-methyleneaziridine involves the high strain energy of the aziridine ring, which drives its reactivity. The exocyclic double bond introduces additional strain, making the compound highly reactive towards nucleophiles and electrophiles . The molecular targets and pathways involved are primarily related to its ability to undergo ring-opening reactions, which are crucial in various synthetic applications.
Comparison with Similar Compounds
1-Tert-butyl-2-methyleneaziridine is unique due to its exocyclic double bond and high strain energy. Similar compounds include:
Vinylaziridines: These have a vinyl group attached to the aziridine ring.
Ethynylaziridines: These feature an ethynyl group attached to the ring.
Compared to these compounds, this compound exhibits higher strain energy and reactivity, making it a more potent intermediate in organic synthesis .
Properties
CAS No. |
21384-36-1 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-tert-butyl-2-methylideneaziridine |
InChI |
InChI=1S/C7H13N/c1-6-5-8(6)7(2,3)4/h1,5H2,2-4H3 |
InChI Key |
YVYCAMVMYGSRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)
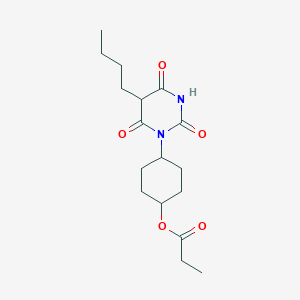
![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
